(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
CAS No.:
Cat. No.: VC16243516
Molecular Formula: C12H15ClFNO2
Molecular Weight: 259.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15ClFNO2 |
|---|---|
| Molecular Weight | 259.70 g/mol |
| IUPAC Name | 4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C12H14FNO2.ClH/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9;/h1-3,5,9,11,14H,4,6-7H2,(H,15,16);1H |
| Standard InChI Key | UEJCKIYKRFAMOV-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CNC1C(=O)O)CC2=CC(=CC=C2)F.Cl |
Introduction
Molecular Structure and Stereochemical Configuration
Core Framework and Functional Groups
The compound’s backbone consists of a pyrrolidine ring—a five-membered secondary amine—with stereochemical specificity at the 2nd and 4th positions [(2S,4S) configuration]. The 4th position is substituted with a 3-fluorophenylmethyl group, introducing aromaticity and electron-withdrawing properties, while the 2nd position features a carboxylic acid group, which enhances solubility and enables salt formation with hydrochloric acid. The fluorine atom at the phenyl ring’s meta position influences electronic distribution, potentially enhancing binding affinity to biological targets .
Stereochemical Impact on Bioactivity
The (2S,4S) configuration is critical for molecular recognition. Computational models suggest that this stereochemistry optimizes spatial alignment with protease active sites, such as those in dipeptidyl peptidase-4 (DPP-4) and gamma-secretase. Comparative studies with (2R,4S) diastereomers demonstrate significantly reduced activity, underscoring the importance of stereochemical precision .
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅ClFNO₂ | |
| Molecular Weight | 259.70 g/mol | |
| IUPAC Name | 4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride | |
| Canonical SMILES | C1C(CNC1C(=O)O)CC2=CC(=CC=C2)F.Cl | |
| XLogP3 (Predicted LogP) | 1.8 |
Synthesis and Chemical Modifications
Stepwise Synthesis Protocol
The synthesis typically begins with trans-4-hydroxy-L-proline, which undergoes p-nitrobenzyloxycarbonyl (PNZ) protection to yield intermediate (2S,4R)-1-PNZ-4-hydroxyproline . Subsequent fluorobenzylation involves nucleophilic substitution or Friedel-Crafts alkylation, followed by deprotection and hydrochloric acid salt formation. Key steps include:
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Hydroxyproline Protection: Reaction with p-nitrobenzyl chloroformate under alkaline conditions (0–5°C) achieves 93% yield of the PNZ-protected intermediate .
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Fluorobenzylation: Using 3-fluorobenzyl bromide in the presence of a palladium catalyst, achieving ~85% conversion.
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Deprotection and Acidification: Hydrolysis of the PNZ group under acidic conditions, followed by HCl treatment to precipitate the hydrochloride salt .
Optimization Challenges
Reaction temperature and pH critically influence yield. For instance, maintaining alkaline conditions (pH 9–10) during fluorobenzylation prevents racemization but requires stringent temperature control (0–5°C) . Impurities from diastereomer formation are mitigated via recrystallization in ethanol-water mixtures.
Table 2: Representative Synthetic Yields
| Step | Conditions | Yield | Source |
|---|---|---|---|
| PNZ Protection | 0–5°C, NaOH, CH₂Cl₂ | 93% | |
| Fluorobenzylation | Pd(OAc)₂, DMF, 50°C | 85% | |
| Final Salt Formation | HCl, EtOH/H₂O | 78% |
Research Findings and Comparative Analysis
Structural Analogues and Activity Trends
Replacing the 3-fluorophenyl group with 4-fluorophenyl or trifluoromethyl groups (e.g., (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride) alters target selectivity. For example, the 4-fluorophenyl analogue shows 3-fold lower DPP-4 inhibition but improved solubility (logS = -2.1 vs. -3.4) .
Table 3: Comparative Bioactivity of Pyrrolidine Derivatives
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